molecular formula C12H18N2O3S B3989320 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea

Cat. No.: B3989320
M. Wt: 270.35 g/mol
InChI Key: DVARYILCSQPQAU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group and a 3-hydroxypropyl group attached to a thiourea moiety.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-16-10-6-9(7-11(8-10)17-2)14-12(18)13-4-3-5-15/h6-8,15H,3-5H2,1-2H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVARYILCSQPQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with 3-chloropropanol in the presence of a base to form the intermediate 3,5-dimethoxyphenyl-3-hydroxypropylamine. This intermediate is then reacted with thiophosgene or ammonium thiocyanate to yield the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)carbamate: Features a carbamate group.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can engage in different interactions compared to oxygen or nitrogen, making this compound valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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